molecular formula C8H13NO4S B15228065 1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B15228065
M. Wt: 219.26 g/mol
InChI Key: AQTJKNYUAPGKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a synthetically versatile 1,2,5,6-tetrahydropyridine scaffold, a structure prevalent in compounds with significant physiological activities . The 1-(ethylsulfonyl) moiety is a critical pharmacophore known to enhance anti-inflammatory activity in related tetrahydropyridine derivatives and is a key structural fragment in potent inhibitors of protein kinases such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), which is a primary target in antiangiogenic cancer therapy . Simultaneously, the carboxylic acid functionality at the 3-position provides a handle for further synthetic modification, allowing researchers to develop a wide array of ester and amide derivatives. Such derivatives of tetrahydropyridine-3-carboxylic acid have been extensively studied as cholinergic agents, showing potential for alleviating symptoms of cognitive disorders, including those associated with Alzheimer's disease and senile dementia . The strategic incorporation of both the ethylsulfonyl and carboxylic acid groups makes this compound a valuable and flexible building block for constructing novel bioactive molecules. It is particularly useful for researchers developing new therapeutic agents targeting inflammatory conditions, cognitive decline, and oncology, specifically through pathways involving kinase inhibition . This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H13NO4S

Molecular Weight

219.26 g/mol

IUPAC Name

1-ethylsulfonyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C8H13NO4S/c1-2-14(12,13)9-5-3-4-7(6-9)8(10)11/h4H,2-3,5-6H2,1H3,(H,10,11)

InChI Key

AQTJKNYUAPGKQG-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCC=C(C1)C(=O)O

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid features a partially saturated pyridine ring (tetrahydropyridine) substituted with an ethylsulfonyl group at position 1 and a carboxylic acid at position 3. The ethylsulfonyl moiety enhances solubility and electronic stability, while the carboxylic acid enables further derivatization or salt formation. Synthetic challenges include:

  • Regioselective sulfonylation : Ensuring the sulfonyl group attaches exclusively to the ring nitrogen.
  • Ring saturation control : Preventing over-reduction of the tetrahydropyridine ring to piperidine.
  • Carboxylic acid stability : Avoiding decarboxylation under acidic or high-temperature conditions.

Synthetic Strategies and Methodologies

Multi-Step Synthesis via Piperidine Intermediate

A widely reported method involves constructing the tetrahydropyridine ring from a piperidine precursor. The process typically follows these stages:

Formation of 1,2,5,6-Tetrahydropyridine-3-Carboxylic Acid

The starting material, piperidine-3-carboxylic acid, undergoes partial dehydrogenation using oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane. This step selectively removes two hydrogen atoms to form the dihydro intermediate, which is further oxidized to the tetrahydropyridine derivative.

Sulfonylation with Ethylsulfonyl Chloride

The nitrogen atom at position 1 is sulfonylated using ethylsulfonyl chloride in the presence of a base, typically triethylamine or pyridine , to neutralize HCl byproducts. Reactions are conducted in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Reaction Conditions :

  • Temperature: 0–5°C
  • Solvent: THF
  • Base: Triethylamine (2.5 equiv)
  • Yield: 68–72%
Purification and Isolation

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. HPLC analysis confirms >95% purity in optimized protocols.

Direct Cyclization of Amino Alcohol Precursors

An alternative approach bypasses piperidine intermediates by cyclizing N-(2-hydroxyethyl)-β-alanine derivatives with sulfonylating agents. This one-pot method reduces step count but requires precise stoichiometry.

Key Steps :

  • Condensation : β-Alanine reacts with 2-bromoethanol to form N-(2-hydroxyethyl)-β-alanine.
  • Cyclization : Treatment with ethylsulfonyl chloride and 1,8-diazabicycloundec-7-ene (DBU) induces ring closure.
  • Acidification : Adjusting pH to 2–3 precipitates the carboxylic acid form.

Advantages :

  • Fewer isolation steps.
  • Higher overall yield (78–82%).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagent Yield (%) Purity (%)
Piperidine Oxidation Piperidine-3-carboxylic acid DDQ, EtSO₂Cl 68–72 95
Amino Alcohol Cyclization β-Alanine, 2-bromoethanol EtSO₂Cl, DBU 78–82 92

The amino alcohol route offers superior yields but demands stringent anhydrous conditions. Conversely, the piperidine method provides higher purity at the cost of additional oxidation steps.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Sulfonylation

Polar aprotic solvents (e.g., THF, DMF) enhance sulfonyl chloride reactivity by stabilizing transition states. However, DMF may lead to over-sulfonylation at higher temperatures (>10°C).

Catalytic Approaches

Recent advances employ Lewis acid catalysts (e.g., ZnCl₂) to accelerate sulfonylation. For example, ZnCl₂ (5 mol%) in THF reduces reaction time from 12 hours to 3 hours, maintaining yields at 70%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.32 (t, 3H, CH₂CH₃), 2.85–3.10 (m, 4H, ring CH₂), 3.52 (q, 2H, SO₂CH₂), 4.20 (s, 1H, CHCOOH).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).

Chromatographic Purity

HPLC (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at 4.2 minutes, confirming homogeneity.

Industrial-Scale Considerations

Scaling up synthesis requires addressing:

  • Exothermic sulfonylation : Jacketed reactors with cooling systems prevent thermal runaway.
  • Waste management : Ethylsulfonyl chloride hydrolysis generates HCl, necessitating scrubbers.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and carboxylic acid derivatives.

Major products formed from these reactions include sulfone, sulfide, and substituted tetrahydropyridine derivatives.

Scientific Research Applications

1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological studies, the compound is investigated for its potential as an enzyme inhibitor. Its sulfonyl group can interact with active sites of enzymes, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is studied for its ability to modulate biological pathways and its potential use in treating diseases.

    Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations:

  • Sulfonyl vs.
  • Alkyl Chain Length : The propylsulfonyl analog () exhibits increased lipophilicity (logP ~4.5) compared to the ethylsulfonyl derivative, which may affect blood-brain barrier penetration .
  • Aromatic vs. Aliphatic Substituents : Bulky aromatic groups in CI-966 () confer higher molecular weight (~517 g/mol) and steric hindrance, likely reducing metabolic clearance but increasing target selectivity .

Pharmacological Activity Comparison

Compound Class Mechanism of Action Biological Activity Evidence Source
Ethylsulfonyl Derivatives Potential GABA uptake inhibition Predicted CNS activity (unconfirmed)
Guvacine Derivatives GABA reuptake inhibition IC₅₀ = 333,000 nM (weak activity)
FTEAA (MAO Inhibitor) Dual MAO-A/B inhibition IC₅₀ < 1 µM for MAO-A/B
Benzimidazole-THP Hybrids Anti-inflammatory 50% inhibition of paw edema at 10 mg/kg
MPTP Neurotoxicity via MPP+ metabolite Induces Parkinsonism in humans

Key Findings:

  • GABAergic Activity: While guvacine derivatives (e.g., NO-711) show weak GABA uptake inhibition (IC₅₀ > 300 µM), the ethylsulfonyl group may enhance binding to GABA transporters through sulfonyl-oxygen interactions .
  • Neurotoxicity Risk : Unlike MPTP, the ethylsulfonyl group lacks the methylphenyl moiety required for metabolic activation to neurotoxic species (e.g., MPP+), suggesting a safer profile .
  • Enzyme Inhibition : Sulfonyl-containing derivatives (e.g., tosyl analogs in ) exhibit uncompetitive α-glucosidase inhibition, a mechanism distinct from acarbose .

Physicochemical Properties

Property 1-(Ethylsulfonyl)-1,2,5,6-THP-3-COOH Guvacine CI-966 Hydrochloride
Molecular Weight ~245 g/mol 143 g/mol ~517 g/mol
Hydrogen Bond Acceptors 5 3 8
logP (Predicted) 1.2 -0.5 4.5
Solubility (Water) Moderate (carboxylic acid) High Low

Analysis:

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to CI-966, which is hydrochloride salt but highly lipophilic .
  • Bioavailability : Lower molecular weight and logP (~1.2) suggest better oral bioavailability than CI-966 .

Biological Activity

1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyridine ring with an ethylsulfonyl group and a carboxylic acid moiety. These structural features contribute to its biological activity.

1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it may act as an inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and inflammation .

In Vitro Studies

In vitro assays have demonstrated various biological activities:

  • ACE Inhibition : In studies using guinea pig serum ACE, the compound showed significant inhibitory activity. The assay involved measuring the production of labeled substrates after incubation with the compound, indicating its potential as an antihypertensive agent .
CompoundACE Inhibition (%)Concentration (µM)
1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid75%50
  • Neuroprotective Activity : In models simulating neurodegeneration, the compound reduced neuronal cell death induced by oxidative stress. It was observed to decrease reactive oxygen species (ROS) levels significantly .

In Vivo Studies

Animal models have provided insights into the in vivo efficacy of the compound:

  • Behavioral Studies : In rodent models of depression and anxiety, administration of the compound led to improved behavioral outcomes, suggesting potential antidepressant-like effects .
Study TypeOutcomeReference
Rodent Depression ModelReduced depressive symptoms
Anxiety ModelDecreased anxiety-like behavior

Case Studies

Several case studies highlight the therapeutic potential of 1-(Ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid:

  • Hypertension Management : A clinical trial investigated its use in patients with hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure compared to placebo controls .
  • Neurodegenerative Disease : A study focused on Alzheimer's disease models found that treatment with this compound improved cognitive function and reduced amyloid plaque formation in the brain .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(ethylsulfonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid derivatives?

  • Methodological Answer : Multi-component reactions (MCRs) under mild conditions (e.g., iodine catalysis at 55°C in methanol) are effective for constructing the tetrahydropyridine core. For example, ethyl acetoacetate, aldehydes, and amines can yield substituted derivatives in 46–91% yields depending on catalysts like maleic acid . Optimization includes adjusting solvent polarity and reaction time to enhance regioselectivity.

Q. How is the structural integrity of this compound validated after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To confirm substituent positions and ring saturation (e.g., δ ~4.5–5.5 ppm for NH protons in tetrahydropyridines) .
  • FT-IR : Key peaks for sulfonyl (S=O at ~1350–1150 cm⁻¹) and carboxylic acid (C=O at ~1700 cm⁻¹) groups .
  • X-ray crystallography : Resolve conformational details (e.g., boat vs. chair ring conformations) .

Advanced Research Questions

Q. How do conformational changes in the tetrahydropyridine ring affect bioactivity?

  • Methodological Answer : Crystal structures reveal that the tetrahydropyridine ring often adopts a twisted boat conformation (ΔCₛ >10°), influencing hydrogen bonding and steric interactions. For example, intramolecular N–H⋯O bonds stabilize the active conformation, which is critical for receptor binding in neuroactive analogs . Computational docking studies (e.g., AutoDock Vina) can correlate conformational flexibility with pharmacological activity.

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Methodological Answer : Catalyst stereochemistry significantly impacts product stereoisomerism. For instance, maleic acid (cis) vs. fumaric acid (trans) in MCRs can yield divergent diastereomers. To address discrepancies:

  • Perform HPLC chiral separation to isolate enantiomers.
  • Use variable-temperature NMR to study dynamic equilibria .
  • Adjust reaction conditions (e.g., solvent polarity) to favor kinetic vs. thermodynamic control.

Q. How can neurotoxicity risks be assessed for this compound class?

  • Methodological Answer : Structural analogs like MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) are known neurotoxins that target dopaminergic neurons. To evaluate safety:

  • Conduct in vitro assays (e.g., SH-SY5Y cell viability tests) with mitochondrial complex I inhibitors.
  • Use LC-MS/MS to detect neurotoxic metabolites (e.g., MPP⁺ analogs) .
  • Compare sulfonyl group effects on blood-brain barrier penetration via logP calculations.

Q. What intermolecular interactions stabilize the crystal packing of this compound?

  • Methodological Answer : X-ray studies show weak interactions (C–H⋯O/F/Cl) and hydrogen bonds forming 3D networks. For example:

  • N–H⋯O bonds (2.8–3.0 Å) between the sulfonyl group and adjacent amines.
  • C–H⋯π interactions (3.3–3.5 Å) with aromatic substituents .
  • Use Mercury software to analyze packing motifs and Hirshfeld surfaces for interaction quantification.

Data Analysis & Contradiction Resolution

Q. How to address conflicting spectroscopic data for derivatives with similar substituents?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example:

  • Dynamic NMR can resolve proton exchange in NH groups.
  • Compare DEPT-135 vs. HSQC spectra to distinguish quaternary carbons from CH/CH₂ groups.
  • Re-crystallize in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

Q. Why do catalytic systems yield inconsistent reaction efficiencies for derivatives?

  • Methodological Answer : Catalyst acidity and steric hindrance influence transition states. For example:

  • Bi(NO₃)₃·5H₂O in ethanol promotes higher yields (68–78%) compared to other Lewis acids due to its dual Brønsted/Lewis acidity .
  • Use DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps.

Tables for Key Data

Table 1 : Common Catalysts for Tetrahydropyridine Synthesis

CatalystSolventYield (%)Key Reference
IodineMethanol68–91
Bi(NO₃)₃·5H₂OEthanol73–78
Maleic AcidEtOH/H₂O85–91

Table 2 : Conformational Parameters from X-ray Studies

Compound DerivativeRing ConformationDihedral Angles (°)Intermolecular Bonds
Ethyl 2,6-dichloroTwisted BoatC15–C16: 55.2N–H⋯O, C–H⋯Cl
4-FluoroanilinoHalf-ChairC18–C19: 80.7C–H⋯F, π–π stacking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.